molecular formula C21H28O2 B1260520 Anhydrofurospongin-1

Anhydrofurospongin-1

Cat. No.: B1260520
M. Wt: 312.4 g/mol
InChI Key: CXOKEXPLOGZXRM-STIQIAQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydrofurospongin-1 is a linear furanoterpene isolated from the marine sponge Spongia officinalis (Mediterranean origin) . Structurally, it belongs to the C21 furanoterpene family, characterized by a furan ring fused to a diterpene backbone. The compound’s structure was elucidated via ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, with key features including an α,β-unsaturated ketone moiety and a dehydrated (anhydro) furan ring system . This compound exhibits notable bioactivity, including brine shrimp lethality (LD50 = 2.38 µg/mL) and moderate anti-HSV-1 activity at 20 µg/mL . Its structural uniqueness lies in the absence of a hydroxyl group at C-13 compared to its hydrated analogs, which influences its chemical reactivity and biological interactions .

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

3-[(3E,7E)-11-(furan-3-yl)-4,8-dimethylundeca-3,7-dienyl]furan

InChI

InChI=1S/C21H28O2/c1-18(8-4-10-20-12-14-22-16-20)6-3-7-19(2)9-5-11-21-13-15-23-17-21/h6,9,12-17H,3-5,7-8,10-11H2,1-2H3/b18-6+,19-9+

InChI Key

CXOKEXPLOGZXRM-STIQIAQSSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CCC1=COC=C1)/C)/CCCC2=COC=C2

Canonical SMILES

CC(=CCCC(=CCCC1=COC=C1)C)CCCC2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Anhydrofurospongin-1 is part of a broader family of furanoterpenes isolated from Spongia spp. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Bioactive Comparison of this compound and Analogues

Compound Source Key Structural Features Bioactivity (Reported) References
This compound S. officinalis Dehydrated furan ring; α,β-unsaturated ketone Brine shrimp LD50 = 2.38 µg/mL; Anti-HSV-1 (20 µg/mL)
Furospongin-1 S. officinalis Hydrated furan ring; C-13 hydroxyl group Not explicitly reported
Furospongin-2 S. officinalis ∆<sup>12,13</sup> double bond; saturated ketone Structural isomerism affects activity
Isofurospongin-2 S. officinalis ∆<sup>11,12</sup> double bond (isomer of Furospongin-2) Differential NMR shifts suggest altered stereochemistry
Nitenin S. nitens C-11 (R)-configured diol; ∆<sup>7,8</sup> bond Confirmed via Mosher ester analysis

Structural Differentiation

  • This compound vs.
  • This compound vs. Furospongin-2/Isofurospongin-2 : The ∆<sup>12,13</sup> double bond in Furospongin-2 and ∆<sup>11,12</sup> in Isofurospongin-2 create distinct steric environments, influencing their interaction with biological targets (e.g., enzymes or viral proteins) .
  • Stereochemical Variations : For example, nitenin from S. nitens has a C-11 (R)-configured diol, confirmed via Mosher ester derivatization, whereas this compound lacks this functional group .

Bioactivity Differences

Methodological Insights

Structural comparisons rely heavily on advanced spectroscopic techniques:

  • UV/IR Spectroscopy : Differentiated α,β-unsaturated ketones (this compound) from saturated analogs (Furospongin-2) .
  • NMR Analysis : Key for resolving stereochemical ambiguities (e.g., C-13 methyl shifts in this compound vs. hydrated forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydrofurospongin-1
Reactant of Route 2
Anhydrofurospongin-1

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